Ervatamine

Description

Contextualization within Monoterpenoid Indole (B1671886) Alkaloids

Ervatamine belongs to the vast and structurally diverse class of monoterpenoid indole alkaloids (MIAs). wikipedia.org This class of over 4,100 known compounds is characterized by a core indole structure derived from the amino acid tryptophan, which is coupled with a C9 or C10 monoterpene unit derived from secologanin (B1681713). wikipedia.orgnih.govsemanticscholar.org MIAs are predominantly found in a limited number of plant families, most notably Apocynaceae, Loganiaceae, and Rubiaceae. wikipedia.orgsemanticscholar.org

The biosynthesis of these alkaloids creates several skeletal types, which are generally classified into three main groups: Corynanthe, Aspidosperma, and Iboga. nih.govsemanticscholar.org this compound and its related analogues are often classified as Corynanthean-type alkaloids with a rearranged skeleton or as derivatives of the Iboga-type. nih.govacs.org For instance, this compound A is described as a ring-C-contracted iboga-type monoterpenoid indole alkaloid, while other related compounds like Ervatamines B and C possess a 22-nor-monoterpenoid indole alkaloid carbon skeleton. acs.orgnih.govresearchgate.net The this compound-silicine group of alkaloids is noted for an unusual connectivity (Ind-C6-C16-C5-N) that deviates from the typical tryptamine (B22526) moiety found in most indole alkaloids. acs.org

Historical Perspectives on Alkaloid Discovery and Early Research on this compound Analogues

The study of alkaloids dates back centuries, with early chemists isolating potent substances like strychnine (B123637) and reserpine (B192253) from medicinal plants. wikipedia.org The genus Ervatamia (now often included in Tabernaemontana), belonging to the Apocynaceae family, has long been a subject of phytochemical investigation due to its use in traditional medicine and its known production of a wide variety of MIAs. nih.govacs.org

Early research specific to this compound analogues primarily involved their isolation and structural elucidation from various plant species. For example, two epimeric MIAs, this compound and 20-epi-ervatamine, were isolated from Ervatamia yunnanensis. nih.govsemanticscholar.org A significant advancement in the field was the isolation of a series of novel alkaloids, named Ervatamines A through I, from Ervatamia hainanensis. acs.orgnih.gov The structures of these compounds were determined through extensive spectroscopic analysis, including HRESIMS, 1D and 2D NMR, and in some cases, X-ray diffraction. acs.orgnih.gov

In parallel with isolation studies, early synthetic efforts laid the groundwork for constructing the complex molecular architecture of these alkaloids. The first total synthesis of (±)-6-oxo-16-episilicine, an alkaloid in the this compound series, represented a significant milestone. rsc.org This work established a general synthetic route to the silicine-methuenine group of alkaloids. rsc.orgresearchgate.net

Significance of this compound in Contemporary Phytochemical and Synthetic Organic Chemistry Research

This compound and its analogues continue to be highly significant in modern chemical research for two primary reasons: their unique structures challenge the limits of phytochemical analysis and synthetic strategy, and they exhibit interesting biological activities that spur further investigation.

From a phytochemical perspective, the ongoing discovery of new this compound-related alkaloids highlights the chemical diversity within the Ervatamia genus. acs.org Researchers have identified Ervatamines with unusual and rarely observed skeletons, such as the ring-C-contracted ibogan-type system of this compound A and the nitrogen-containing 9/6 ring system of Ervatamines B-E. acs.orgnih.govresearchgate.net These discoveries provide new insights into the biogenetic pathways and structural plasticity of iboga-type alkaloids. researchgate.net Furthermore, some of these naturally occurring compounds have shown notable anti-inflammatory activities in laboratory studies, making them interesting leads for further pharmacological research. acs.orgnih.gov

In synthetic organic chemistry, the complex, polycyclic structures of this compound and its relatives, like the silicines, present formidable synthetic targets. acs.org Their synthesis has received considerable attention, leading to the development of innovative and stereoselective synthetic methodologies. acs.orgacs.orgnih.gov Key strategies include biomimetic approaches that mimic the proposed biosynthetic pathways, stereoselective conjugate additions, alkylations, and ring-closing metathesis reactions. acs.orgacs.orgnih.gov The successful enantioselective total synthesis of (−)-16-episilicine, for example, marked the first of its kind for an alkaloid of the silicine (B1259896) group and demonstrated a sophisticated approach using a phenylglycinol-derived lactam. acs.orgnih.gov These synthetic endeavors are not merely academic exercises; they provide access to larger quantities of these rare natural products for biological evaluation and allow for the creation of analogues with potentially enhanced properties.

Research Findings on this compound Analogues

| Compound Name | Natural Source | Key Research Findings | Citation(s) |

| This compound A | Ervatamia hainanensis | A ring-C-contracted ibogan-type MIA with an unusual 6/5/6/6/6 pentacyclic rearranged ring system. | acs.orgnih.govresearchgate.net |

| This compound B | Ervatamia hainanensis | Possesses a rare nitrogen-containing 9/6 ring system and a 22-nor-monoterpenoid indole alkaloid carbon skeleton. | acs.orgnih.govresearchgate.net |

| This compound C | Ervatamia hainanensis | An epimer of this compound B with the same rare carbon skeleton. | acs.orgnih.govresearchgate.net |

| This compound | Ervatamia yunnanensis | An iboga-type indole derivative of the flabelliformide-type subclass. | nih.gov |

| 20-epithis compound | Ervatamia yunnanensis | An epimer of this compound, also isolated from E. yunnanensis. | nih.govsemanticscholar.org |

| (-)-16-Episilicine | Synthetic Target | The first enantioselective total synthesis of a silicine group alkaloid was achieved, with key steps including stereoselective conjugate addition and alkylation. | acs.orgnih.gov |

| (±)-6-Oxo-16-episilicine | Synthetic Target | The first total synthesis was accomplished, establishing a general route to silicine-methuenine alkaloids. | rsc.orgresearchgate.net |

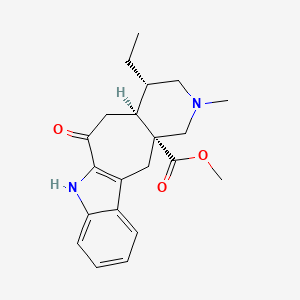

Structure

2D Structure

3D Structure

Properties

CAS No. |

33257-13-5 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl (3R,7S,8S)-7-ethyl-5-methyl-10-oxo-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraene-3-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-4-13-11-23(2)12-21(20(25)26-3)10-15-14-7-5-6-8-17(14)22-19(15)18(24)9-16(13)21/h5-8,13,16,22H,4,9-12H2,1-3H3/t13-,16+,21+/m1/s1 |

InChI Key |

METLQVFFFUYXNT-QTPGKHNVSA-N |

SMILES |

CCC1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@]2([C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |

Canonical SMILES |

CCC1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |

Synonyms |

epiervatamine ervatamine ervatamine alkaloid ervatamine monohydrochloride ervatamine, 4R-(4alpha,4abeta,12abeta) isome |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Ervatamine Alkaloids

Botanical Sources and Distribution of Ervatamine-Producing Species

This compound is an alkaloid found within specific species of the Apocynaceae family, primarily within the genus Tabernaemontana, which includes species formerly classified under the genus Ervatamia. acs.orgwikipedia.orgusf.edumindat.org These plants are typically evergreen shrubs and small trees distributed across the tropical and subtropical regions of Asia and Australia. acs.org Phytochemical investigations have identified several species as key natural sources of this compound and its isomers.

Key botanical sources include:

Ervatamia yunnanensis (now often considered Tabernaemontana yunnanensis) : This species is a notable source from which this compound and its epimer, 20-epi-ervatamine, have been successfully isolated. mdpi.comnih.gov

Ervatamia hainanensis (now often considered Tabernaemontana hainanensis) : Found in the Hainan and Guangdong Provinces of China, the roots of this plant have been used in folk medicine. acs.org Studies on this species have led to the isolation of various monoterpenoid indole (B1671886) alkaloids. acs.orgnortheastern.edu

Ervatamia heyneana (now often considered Tabernaemontana heyneana) : Research has identified the presence of key alkaloids in the roots of this species. nih.govacs.org

The genus Tabernaemontana is widely distributed, with about 100 species found in the tropical and subtropical areas of Asia, Africa, the Americas, and Oceania. nih.gov In China, there are approximately 15 species and five varieties, many of which have a history of use in Traditional Chinese Medicine. acs.org

Table 1: Botanical Sources of this compound and Related Alkaloids

| Species Name | Former Classification | Plant Part(s) Studied | Geographic Distribution (select locations) | Isolated Alkaloids Include |

| Tabernaemontana yunnanensis | Ervatamia yunnanensis | Not specified in abstracts | Yunnan (China) | This compound, 20-epi-ervatamine |

| Tabernaemontana hainanensis | Ervatamia hainanensis | Aerial parts, Roots | Hainan, Guangdong (China) | Ervatamines A–I |

| Tabernaemontana heyneana | Ervatamia heyneana | Roots | Not specified in abstracts | Camptothecin, 9-methoxycamptothecin |

| Tabernaemontana divaricata | Ervatamia coronaria | Not specified in abstracts | South Asia, Southeast Asia | Coronaridine, Voacangine |

Advanced Extraction Techniques for this compound Isolation from Plant Biomass

The initial step in isolating this compound from plant material involves extraction to create a crude extract containing a mixture of alkaloids and other secondary metabolites. mdpi.comresearchgate.net While traditional methods like maceration or Soxhlet extraction can be used, advanced techniques are increasingly favored for their efficiency, reduced solvent consumption, and suitability for thermolabile compounds. nih.govnih.gov

Commonly employed advanced extraction methods in natural product chemistry include:

Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. nih.gov The direct and efficient heating accelerates the extraction process, often leading to higher yields in shorter times and with less solvent compared to conventional methods. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE) : Also known as sonication, UAE utilizes high-frequency ultrasound waves. nih.gov These waves create cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, enhancing solvent penetration and mass transfer of the target compounds into the solvent. nih.govnih.gov This method is noted for its efficiency at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like many alkaloids. nih.gov

These modern techniques are instrumental in obtaining the initial crude alkaloid extract from the biomass of Ervatamia species, which then undergoes further purification. researchgate.net

Chromatographic and Separation Methodologies for this compound Purification

Purifying this compound from a complex crude extract requires sophisticated separation techniques capable of resolving structurally similar compounds, such as epimers. mdpi.com Traditional methods often rely on repeated column chromatography, which can be time-consuming and may result in low recovery of the final product. mdpi.com Modern chromatographic strategies offer more efficient and effective purification. researchgate.net

A highly effective, multi-step method has been developed for the preparative separation of this compound from Ervatamia yunnanensis. mdpi.comnih.gov This approach combines two powerful chromatographic techniques:

pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC) : This is a type of liquid-liquid chromatography that separates compounds based on their pKa values and partition coefficients. It is particularly effective for separating basic compounds like alkaloids. In this step, the crude extract is first subjected to pH-ZRCCC to enrich and perform an initial separation of the target alkaloids from the complex mixture. mdpi.comnih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC) : Following the initial separation by pH-ZRCCC, the enriched fractions are further purified using prep-HPLC. mdpi.comnih.gov This high-resolution technique separates compounds based on their differential affinity for the stationary and mobile phases, allowing for the isolation of individual alkaloids like this compound to a high degree of purity (over 95%). mdpi.comnih.gov

The combination of these methods has proven successful in isolating not only this compound but also its epimer and other related monoterpenoid indole alkaloids from the same crude extract in a single, efficient process. mdpi.comnih.gov

Table 2: Example of Alkaloid Purification Yield from Ervatamia yunnanensis A study utilizing a 2.1 g crude extract of E. yunnanensis yielded the following purified alkaloids using a combination of pH-ZRCCC and prep-HPLC. mdpi.comnih.gov

| Compound | Yield (mg) | Purity |

| Tabernaemontanine | 129 | >95% |

| Apparicine | 112 | >95% |

| Dregamine | 95 | >95% |

| This compound | 72 | >95% |

| 20-epi-ervatamine | 27 | >95% |

| Isovoacangine | 15 | >95% |

Structural Elucidation and Stereochemical Characterization of Ervatamine Analogues

Application of Spectroscopic Techniques in Ervatamine Structure Determination

Spectroscopic methods are indispensable tools in the structural elucidation of this compound analogues, providing crucial information about their functional groups, connectivity, and spatial arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental in determining the planar structures of this compound alkaloids. Analysis of 1H and 13C NMR spectra provides information on the types and numbers of hydrogen and carbon atoms, as well as their chemical environments. acs.orguni-freiburg.deuni-freiburg.descitoys.com

Two-dimensional NMR experiments, such as 1H–1H COSY, HSQC, and HMBC, are critical for establishing the connectivity between atoms and fragments within the molecule. COSY reveals coupled protons, while HSQC correlates proton and carbon signals. HMBC provides correlations between protons and carbons separated by multiple bonds, helping to piece together the carbon skeleton and identify quaternary carbons. acs.org NOESY experiments are particularly useful for determining relative configurations by identifying protons that are spatially close to each other through space. acs.org

For example, analysis of 1D and 2D NMR data was used to confirm the planar structure of this compound C, showing it was the same as this compound B. acs.org HMBC correlations have been used to confirm the position of functional groups, such as a hydroxymethyl group at C-3 in this compound G. acs.org NOESY correlations have also been employed to deduce the orientation of substituents, such as the α-orientation of a hydroxymethyl group at C-16 or C-22 in certain this compound analogues. acs.org

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (HRESIMS), is essential for determining the accurate molecular weight and elemental composition of this compound analogues. This technique provides a precise mass-to-charge ratio ([M + H]+ or other adducts), which allows for the calculation of the molecular formula. acs.orguni-freiburg.deuni-freiburg.de This information is crucial for confirming the proposed structure based on NMR data and for identifying novel compounds. For instance, HRESIMS data were used to establish the molecular formulas of this compound G (C22H28N2O3) and this compound I (C21H24N2O3). acs.org

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound analogues. ECD measures the differential absorption of left and right circularly polarized light by a sample, producing a spectrum with positive and negative Cotton effects at specific wavelengths. acs.orguni-freiburg.deuni-freiburg.dercsb.orgnih.govencyclopedia.pubull.es

The shape and sign of the Cotton effects in the experimental ECD spectrum can be compared to calculated ECD spectra for different possible stereoisomers. acs.orgencyclopedia.pubmdpi.com Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), are employed to predict the ECD spectra of proposed structures with different absolute configurations. acs.orgmdpi.comresearchgate.net By comparing the experimental and calculated spectra, the correct absolute configuration can be assigned. acs.orgencyclopedia.pubmdpi.com

For example, the absolute configurations of ervatamines C, D, and E were assigned by analyzing their ECD spectra and comparing them to those of related compounds or calculated spectra. acs.org The similarity of the ECD spectrum of this compound C to that of this compound B, despite being epimers, and the agreement of the ECD spectrum of this compound E with that of this compound B, were used to infer their absolute configurations. acs.org

X-ray Diffraction Crystallography for Solid-State Structure Analysis of this compound

X-ray diffraction crystallography is a definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration, provided that suitable single crystals can be obtained. acs.orguni-freiburg.dercsb.orgnih.govnih.govrcsb.orgosti.govucla.edu This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule.

X-ray crystallography has been used to confirm the proposed structures and relative configurations of this compound analogues. acs.org For instance, the structure and relative configuration of this compound B were confirmed by single-crystal X-ray diffraction analysis. acs.org X-ray crystallography has also been applied to study ervatamin B and ervatamin C, which are cysteine proteases isolated from Ervatamia coronaria. rcsb.orgnih.govnih.govrcsb.orgosti.gov These studies provided detailed insights into their three-dimensional structures, including the arrangement of amino acid residues and the presence of disulfide bonds, contributing to understanding their stability and function as enzymes. rcsb.orgnih.govnih.gov While these ervatamins are proteins, the principle of using X-ray diffraction for structural determination is the same for small molecule alkaloids like this compound.

Crystal data, including space group, unit cell dimensions, and R-factors, are reported from X-ray diffraction studies, providing quantitative measures of the quality of the crystallographic model. acs.orgrcsb.orgrcsb.org

Computational Chemistry Approaches in this compound Structure Elucidation

Computational chemistry plays an increasingly important role in the structural elucidation of natural products, including this compound analogues, often complementing experimental spectroscopic data. acs.orgrcsb.orgmdpi.comresearchgate.netibm.comresearchgate.net Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and ECD spectra, for proposed structures and their possible stereoisomers. acs.orgmdpi.comresearchgate.netresearchgate.net

By comparing the calculated spectroscopic data with the experimental results, researchers can validate proposed structures and determine relative and absolute configurations. acs.orgmdpi.comresearchgate.netresearchgate.net Conformational analysis using computational methods is often necessary, especially for flexible molecules, to identify the low-energy conformers that contribute to the observed solution-state spectra like ECD and NMR. encyclopedia.pubmdpi.com TDDFT calculations are commonly used for predicting ECD spectra. acs.orgmdpi.comresearchgate.net Computational approaches can also assist in predicting NMR parameters, aiding in the assignment of signals and confirmation of structure. researchgate.net

Computational methods, including quantum chemical calculations, have been used in conjunction with experimental data, such as ECD spectroscopy and X-ray diffraction, to determine the absolute configurations of this compound analogues. acs.orgresearchgate.net

Analysis of Novel and Rearranged Skeletal Architectures within the this compound Series

The this compound series of alkaloids is known for its structural diversity, including compounds with novel and rearranged skeletal architectures that deviate from typical indole (B1671886) alkaloid frameworks. acs.orguni-freiburg.deuni-freiburg.dercsb.orgresearchgate.netnih.govmdpi.comepdf.pubacs.org The elucidation of these unusual structures requires careful and extensive spectroscopic analysis. acs.orgacs.org

This compound A, for example, possesses a ring-C-contracted ibogan-type skeleton with an unusual pentacyclic rearranged ring system (6/5/6/6/6). acs.orgacs.org Ervatamines B–E feature a rarely observed nitrogen-containing 9/6 ring system. acs.orgacs.org Ervatamines B and C are epimers with a 22-nor-monoterpenoid indole alkaloid carbon skeleton, previously only found in deformylstemmadenine. acs.orgacs.org Other novel structures identified within Ervatamia species include pseudoindoxyl alkaloids with rearranged 1,4-diazacycloheptane skeletons and compounds with contracted valerolactam rings. researchgate.net

The identification and structural characterization of these novel and rearranged skeletons highlight the complex biosynthetic pathways involved in the formation of this compound alkaloids and contribute to the understanding of the structural diversity within the monoterpenoid indole alkaloid class. acs.orgresearchgate.netmdpi.com Spectroscopic techniques, particularly 1D and 2D NMR and HRMS, are crucial for piecing together the connectivity and identifying the unique features of these rearranged frameworks. acs.org

Data Tables

While specific detailed NMR or MS data tables for individual this compound analogues were not consistently available across the search results in a format suitable for direct interactive table generation without manual extraction and formatting, the types of data obtained from these techniques are described in the text.

Biosynthetic Pathways of Ervatamine

Proposed Biosynthetic Origins from Secologanin (B1681713) and Related Precursors

The biosynthetic pathway to monoterpenoid indole (B1671886) alkaloids, including ervatamine, begins with the condensation of tryptamine (B22526) and secologanin. mdpi.comresearchgate.netphcogrev.com Tryptamine is derived from the shikimate and tryptophan biosynthetic pathways, while secologanin originates from the methylerythritol 4-phosphate (MEP) pathway and the terpenoid pathway. researchgate.netwikipedia.org Secologanin is a secoiridoid monoterpene synthesized from geranyl pyrophosphate (GPP). wikipedia.org

The coupling of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding strictosidine. researchgate.netphcogrev.comthieme-connect.de Strictosidine serves as a central precursor for the diverse array of MIAs found in plants. researchgate.netphcogrev.com

This compound alkaloids are considered to be derived from secologanin, potentially via intermediates such as a vobasine (B1212131) N-oxide equivalent. vjol.info.vn This suggests a rearrangement from a more common MIA skeleton.

Enzymatic Transformations and Key Intermediates in this compound Formation

Following the formation of strictosidine, the subsequent steps in this compound biosynthesis involve enzymatic deglucosylation catalyzed by strictosidine β-D-glucosidase (SGD). researchgate.netthieme-connect.de This reaction produces a highly reactive aglycone. researchgate.net

While the complete enzymatic pathway specifically leading to this compound is not fully elucidated, studies on the synthesis of this compound-group alkaloids provide insights into potential key intermediates and transformations. Biomimetic syntheses suggest that cyclohepta[b]indole scaffolds, characteristic of this compound, can be formed through processes that mimic proposed biosynthetic steps, such as cyclization reactions. vjol.info.vnpsu.eduresearchgate.netcapes.gov.brresearchgate.netresearchgate.netacs.org

Research into the synthesis of this compound and related alkaloids has explored the formation of the seven-membered C ring and the incorporation of the methoxycarbonyl group at C-16 through various chemical strategies, which may mirror enzymatic processes in nature. vjol.info.vnacs.orgpsu.eduvast.gov.vn Key intermediates in synthetic routes, which could potentially correspond to biosynthetic intermediates, include 1,4-dihydropyridines and tetracyclic structures. psu.eduresearchgate.netcapes.gov.brresearchgate.net

Post-Synthetic Modifications and Diversification of this compound Scaffolds

The structural diversity observed within the this compound group of alkaloids suggests that post-synthetic modifications of a core this compound scaffold occur. These modifications can include variations in the relative stereochemistry at positions like C-16 and C-20, the oxidation level at C-6 (e.g., 6-oxo derivatives), and the presence or absence of the C-16 methoxycarbonyl group. ub.edu

This compound itself features a seven-membered C ring in a cis-fused bicyclic system with a methoxycarbonyl group at C-16 and an ethyl or (E)-ethylidene substituent at C-20. vjol.info.vn Derivatives like 19,20-dehydrothis compound (B1245711) and 20-epithis compound represent variations that likely arise from modifications of the side chain or alterations in stereochemistry. vjol.info.vncapes.gov.br The this compound-silicine group of alkaloids, which includes this compound and silicine (B1259896), can be viewed as 3,4,5-trisubstituted piperidines that embody an ethyl substituent and a fused seven-membered carbocyclic ring. acs.org Silicines typically lack the C-16 methoxycarbonyl substituent found in this compound. acs.orgub.edu

The diversification of this compound scaffolds can also involve rearrangements of the indole and/or isoquinuclidine moieties, leading to "post-iboga" alkaloids, although this compound is often considered within the iboga-type alkaloid classification or closely related due to potential biosynthetic links. nih.govthieme-connect.deamazonaws.comresearchgate.net

Genetic and Molecular Biology Approaches to this compound Biosynthesis Elucidation

Understanding the genetic and molecular basis of this compound biosynthesis is crucial for potentially manipulating its production. While extensive research has focused on the molecular biology of monoterpenoid indole alkaloid biosynthesis in model plants like Catharanthus roseus, specific genes and enzymes directly involved in the later stages of this compound formation are still under investigation. researchgate.netphcogrev.com

Genetic and molecular biology approaches, such as gene sequencing, enzyme characterization, and genetic manipulation, have been instrumental in elucidating upstream pathways leading to strictosidine. researchgate.netnih.gov Identifying the specific enzymes responsible for the unique cyclization and rearrangement steps that lead to the this compound scaffold from central MIA intermediates is an ongoing area of research. Studies on related MIA pathways in Tabernaemontana species, known producers of this compound and related alkaloids, are contributing to this understanding. uni-freiburg.deresearchgate.netnih.gov Advances in asymmetric synthesis and biocatalytic cascades are also providing tools and insights that can complement genetic studies in understanding how these complex molecules are formed in nature. ontosight.ai

Chemical Synthesis and Analog Design of Ervatamine

Total Synthesis Strategies for Ervatamine and its Core Structures

Total synthesis efforts for this compound and its core structures have explored diverse methodologies, aiming for efficiency, stereocontrol, and access to structural variations researchgate.netresearchgate.netcapes.gov.brub.eduub.eduacs.org.

Biomimetic Synthetic Approaches

Biomimetic strategies for synthesizing this compound group alkaloids aim to mimic the key steps of their biosynthesis in plants researchgate.netresearchgate.netcapes.gov.bracs.orgcsic.es. One such approach involves the addition of an enolate derived from 2-acetylindole (B14031) to a pyridinium (B92312) salt researchgate.netresearchgate.netcapes.gov.bracs.orgcsic.es. This is followed by in situ trapping of the resulting 1,4-dihydropyridine (B1200194) intermediate researchgate.netcapes.gov.brcsic.es. Subsequent functional group manipulations and cyclization steps are then employed to build the complex alkaloid framework researchgate.netresearchgate.netcapes.gov.brcsic.es. For instance, a biomimetic total synthesis of ervitsine, a related alkaloid, was achieved through a sequence starting from 2-acetylindole and a pyridinium salt, utilizing a 1,4-dihydropyridine intermediate capes.gov.bracs.orgcsic.es. Another route involved the addition of the enolate from 2-acetyl-1-benzylindole to a pyridinium salt, converting the resulting 1,4-dihydropyridine to a 3,5-diacylated dihydropyridine (B1217469) researchgate.netcapes.gov.bracs.org. Chemoselective reduction and further transformations led to tetracyclic intermediates, enabling the synthesis of alkaloids like 19,20-didehydrothis compound and 20-epithis compound researchgate.netresearchgate.netcsic.es.

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce a single stereoisomer of a chiral compound ub.eduacs.orgacs.org. For the this compound-silicine group of alkaloids, enantioselective total syntheses have been explored, although they have received scarce attention historically ub.eduacs.org. The first enantioselective total synthesis of (-)-16-episilicine, a related alkaloid, was reported starting from a phenylglycinol-derived bicyclic lactam ub.eduub.eduacs.orgacs.orgnih.gov. Key steps in this synthesis included stereoselective conjugate addition, stereoselective alkylation, and a ring-closing metathesis reaction ub.eduub.eduacs.orgacs.orgnih.gov. This approach demonstrated the utility of chiral lactams as starting materials for constructing enantiopure piperidine-containing natural products ub.eduacs.org. However, challenges were noted in applying this specific strategy directly to the synthesis of this compound alkaloids due to unexpected reactivity in the ring-closing metathesis step ub.eduacs.org. Recent advances in asymmetric synthesis, in general, are enabling the efficient production of complex molecules like this compound ontosight.aiontosight.ai.

Synthetic Methodologies for Cyclohepta[b]indole Scaffold Construction

The cyclohepta[b]indole scaffold is a common structural feature in the this compound group of indole (B1671886) alkaloids nih.govrsc.orgresearchgate.net. Various synthetic methodologies have been developed for its construction rsc.orgresearchgate.netrsc.org. One strategic approach involves a sequence starting with a Baylis-Hillman reaction of 2-bromobenzaldehydes, followed by iodine-catalyzed C-alkylation of indole with the Baylis-Hillman adducts nih.govresearchgate.net. The cyclohepta[b]indole framework is then formed via an intramolecular Heck coupling reaction catalyzed by Pd(OAc)₂ under microwave conditions nih.govresearchgate.net. Other methods for constructing this core include cyclization reactions, (m+n)-cycloaddition reactions, and Cope rearrangements rsc.orgrsc.org. A recent method utilizes gold-mediated energy transfer photocatalysis from functionalized indoles to synthesize cyclohepta[b]indoles rsc.orgrsc.org. Additionally, a dearomative (4+3) cycloaddition between vinylindoles or 4H-furo[3,2-b]indoles and in situ generated oxyallyl cations provides access to cyclohepta[b]indole derivatives acs.orgsemanticscholar.org. A Michael addition/Friedel-Crafts condensation sequence has also been developed for the formal (4+3) annulation to construct cyclohepta[b]indoles acs.org.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of this compound analogues are crucial for Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect biological activity researchgate.netnih.gov. The cyclohepta[b]indole scaffold itself is a key feature explored in the design of analogues nih.govresearchgate.net. Synthetic strategies for creating analogues often involve modifying the core structure or introducing different substituents researchgate.netnih.gov.

Targeted Derivatization and Functional Group Manipulation

Targeted derivatization and manipulation of functional groups on the this compound core or synthetic intermediates are employed to generate analogues for SAR studies ontosight.aiacs.org. This can involve modifying existing functional groups, introducing new ones, or altering the connectivity of the molecule nih.govacs.orgnih.gov. For instance, synthetic applications of tetrahydro-γ-carboline derivatives, which are related to the this compound core, demonstrate how functional groups can be manipulated through reactions like cyclopropanation, hydrogenation, and reduction to amino-alcohols nih.gov. While specific examples of this compound derivatization were not extensively detailed in the search results, the general principle of targeted functional group manipulation on related scaffolds highlights its importance in generating structural diversity for biological evaluation nih.govacs.orgnih.gov. SAR analyses on cyclohepta[b]indole derivatives, for example, have identified potential lead compounds for future drug development, underscoring the value of synthesizing a series of analogues with targeted modifications researchgate.net.

Creation of Novel Ring Systems and Side Chain Modifications

Synthetic efforts towards this compound and related alkaloids often involve the construction of the core ring systems and modifications of peripheral side chains. The this compound structure includes a seven-membered carbocyclic ring fused to an indole core, a structural motif common among bioactive compounds. researchgate.net Strategies for creating this seven-membered ring system have been explored, including approaches utilizing Heck cyclization reactions. researchgate.net

One synthetic strategy for the this compound group alkaloids involves the addition of an enolate derived from a 2-acetylindole derivative to a pyridinium salt, followed by trapping of the resulting dihydropyridine intermediate. researchgate.netacs.org This sequence can lead to the formation of tetracyclic systems. researchgate.net Further elaboration of exocyclic methylene (B1212753) and ethylidene substituents can then be performed. researchgate.net

Another approach to constructing the seven-membered C-ring and incorporating the methoxycarbonyl group at C-16 of the this compound molecule has involved the design and synthesis of seven-membered cyclic β-keto esters. vast.gov.vnvjol.info.vn This is achieved through a ring-opening process and α-hydroxymethylation of 1,4-dioxaspiro[4.5]decan-8-one. vast.gov.vnvjol.info.vn The structures and properties of these intermediates have been characterized using spectroscopic methods such as 1H NMR, 13C NMR, HSQC, and HRMS, along with specific rotation measurements. vast.gov.vn

Side chain modifications are also crucial in the synthesis of this compound analogs. The this compound structure features an ethyl side chain, typically at C-19, which contributes to the molecule's chirality. amazonaws.com Synthetic strategies may involve introducing or modifying this side chain and other substituents to explore structure-activity relationships. researchgate.net For instance, the stereochemistry at C-19 in the ethyl side chain is a key structural feature. amazonaws.com Research has also explored the synthesis of analogs with variations in the oxidation level at C-6 and the presence or absence of a methoxycarbonyl group at C-16. ub.edu

Development of Synthetic Building Blocks for this compound Construction

The development of suitable synthetic building blocks is fundamental to the efficient construction of the complex this compound scaffold. Chiral building blocks, particularly those derived from amino alcohols like phenylglycinol, have been explored for the enantioselective synthesis of indole alkaloids, including those in the this compound-silicine group. ub.edunih.govscilit.com Oxazolopiperidone lactams derived from phenylglycinol have shown utility as starting materials for the synthesis of enantiopure piperidine-containing natural products. ub.edu

A synthetic strategy employing these lactams involves key steps such as stereoselective conjugate addition of a vinyl residue, stereoselective alkylation with an indole fragment, and ring-closing olefin metathesis (RCM) to form the seven-membered C ring. ub.edunih.gov The alkoxycarbonyl substituent in the starting lactam can facilitate conjugate addition and alkylation steps and can be removed later in the synthesis to access related alkaloid series like the silicines. ub.edu

Another class of building blocks includes seven-membered cyclic β-keto esters, specifically designed for the formation of the C ring and the C-16 methoxycarbonyl group of this compound. vast.gov.vnvjol.info.vn These intermediates are synthesized from readily available starting materials and their structures are confirmed through detailed spectroscopic analysis. vast.gov.vn

The synthesis of bis(indolyl)methane derivatives has also been investigated as a potential route, utilizing heterogeneous catalysts in one-pot processes from simple indole and aldehyde precursors. vast.gov.vn This method has demonstrated high yields and catalyst reusability in the synthesis of related indole alkaloids. vast.gov.vn

The synthetic routes developed provide access to this compound and its analogs, enabling further biological evaluation and potential drug development. ontosight.ai Recent advances in asymmetric synthesis have been particularly important in achieving the efficient production of these complex molecules with the correct stereochemistry. ontosight.aiontosight.ai

Key Synthetic Intermediates and Reactions:

| Intermediate Type | Role in Synthesis | Key Reactions Involved |

| Seven-membered cyclic β-keto esters | Formation of C-ring and C-16 methoxycarbonyl group | Ring opening, α-hydroxymethylation |

| Dihydropyridine intermediates | Formed from pyridinium salts and indole enolates | Trapping reactions, cyclization |

| Oxazolopiperidone lactams | Chiral building blocks for enantioselective synthesis | Conjugate addition, alkylation, Ring-Closing Metathesis |

| Bis(indolyl)methane derivatives | Potential precursors to indole alkaloids | One-pot reactions with heterogeneous catalysts |

Spectroscopic Data for a Key Building Block (Example based on search results for β-keto esters):

| Spectroscopic Method | Purpose | Key Observations (Illustrative) |

| 1H NMR | Proton environment and connectivity | Characteristic peak patterns |

| 13C NMR | Carbon skeleton and functional groups | Chemical shifts of carbon atoms |

| HSQC | Correlation of protons and carbons | Connectivities between C and H |

| HRMS | Accurate mass determination | Confirmation of molecular formula |

| Specific Rotation | Determination of optical activity/chirality | Indicates enantiomeric purity |

Molecular and Cellular Mechanisms of Ervatamine in Biological Systems in Vitro and in Silico Research

Investigations into Protein and Receptor Binding Interactions

Studies have explored the binding interactions of ervatamine and related compounds with proteins and receptors. For instance, this compound I has been identified as having xanthine (B1682287) oxidase inhibitory activity uni-freiburg.de. While a direct relationship between this compound I and protein targets was not found in one database, its activity suggests interaction with this enzyme uni-freiburg.de. Related indole (B1671886) alkaloids have shown antiplasmodial activity, and monoterpene indole alkaloids like this compound have been reported to inhibit Leishmania amazonensis researchgate.net.

Protein binding assays, such as equilibrium dialysis and ultrafiltration, are common in vitro methods used to determine the extent of drug binding to plasma proteins, which can influence a drug's availability and distribution nih.govlnhlifesciences.org. These assays measure the interaction of a compound with its specific target, providing data on binding affinity (Kd), receptor density (Bmax), and inhibition constant (Ki) chelatec.comceltarys.com.

Specific studies on this compound B, a cysteine protease, have investigated its binding to the fluorescent probe ANS (8-anilino-1-naphthalenesulfonic acid) under various conditions, indicating changes in protein conformation during denaturation researchgate.net. This suggests that this compound, depending on its specific form, can interact with and influence protein structure.

Modulatory Effects on Cellular Signaling Pathways

Alkaloids, including indole alkaloids structurally related to this compound, have been shown to modulate various cellular signaling pathways. For example, an alkaloid-rich fraction from Ervatamia coronaria has been found to modulate AMPK and mTOR signaling pathways in colorectal cancer cells, leading to apoptosis and autophagy researchgate.net. This fraction induced upregulation of AMPK phosphorylation and inhibited both mTOR complexes, as indicated by the inhibition of phosphorylation of S6K1, 4EBP1, and AKT researchgate.net.

Other studies on different alkaloids have demonstrated modulation of pathways such as AKT, Nrf2-HO-1, and NF-κB in anti-inflammatory responses researchgate.net. The NF-κB signaling pathway, in particular, plays a crucial role in regulating inflammation scielo.br. Modulation of the MAPK signaling pathway has also been observed with some anti-inflammatory alkaloids scielo.brmdpi.com. While specific studies on this compound's direct modulation of these pathways are limited in the provided context, the activity of related alkaloids suggests a potential for this compound to influence similar cellular signaling cascades, particularly in the context of inflammation uni-freiburg.de.

Enzyme Inhibition and Activation Studies (excluding protease 'ervatamin')

Beyond its classification as a protease (ervatamin), this compound and related compounds have demonstrated other enzyme inhibitory activities. As mentioned, this compound I exhibits xanthine oxidase inhibitory activity uni-freiburg.de.

Studies on related plant proteases, such as ervatamin B and ervatamin C from Ervatamia coronaria, provide insight into enzyme interactions, although these focus on the proteases themselves rather than this compound as an inhibitor or activator of other enzymes nih.govnih.gov. Ervatamin B is a cysteine protease with amidolytic activity towards N-succinyl-alanine-alanine-alanine-p-nitroanilide, and its activity is strongly inhibited by thiol-specific inhibitors nih.gov. Ervatamin C, another cysteine protease, shows specificity for a branched hydrophobic residue at the P2 position of peptide substrates nih.gov.

While the provided information primarily highlights this compound's own enzymatic or inhibitory activities, the broader context of alkaloid research suggests potential for this compound to interact with other enzymes involved in various biological processes uni-freiburg.de.

Ion Channel Modulation and Membrane Current Alterations

The interaction of phytochemicals, including alkaloids, with lipid membranes and their effects on ion channels have been investigated. Phytochemicals can modulate the transmembrane distribution of electrical potential by altering membrane properties, which in turn affects the formation and functioning of ion channels reconstituted in lipid bilayers mdpi.com. This modulation can occur through changes in membrane fluidity, mechanical stress, or specific binding to the channels unideb.hu.

Studies on other compounds have shown that alterations in the membrane mechanical environment can affect ion channel function, leading to changes in ion currents nih.gov. For instance, cholesterol can modify the gating of Kv channels by shifting their voltage-dependence and altering current flow unideb.hu. While direct studies on this compound's effects on specific ion channels or membrane currents are not detailed in the provided results, the general principle of alkaloid-membrane interactions and their influence on ion channel function suggests this as a potential area of this compound's activity mdpi.com.

Molecular Docking and Computational Modeling of this compound-Target Interactions

Molecular docking and computational modeling are widely used techniques to predict the binding modes and affinities of small molecules with target proteins creative-biostructure.comnih.gov. These in silico methods can provide insights into the potential interactions between this compound and various biological targets at an atomic level creative-biostructure.commdpi.com.

Molecular docking involves predicting the preferred orientation of a ligand (like this compound) when bound to a receptor (protein) nih.gov. This is achieved by searching for optimal conformations and evaluating the binding energy mdpi.com. Computational models can predict binding modes for proteins and various interacting molecules, and these techniques can be integrated with experimental data creative-biostructure.comfrontiersin.org.

While specific molecular docking studies detailing this compound's interactions with particular targets are not extensively described in the provided snippets, the methodology is highly relevant for understanding how this compound might bind to proteins or receptors identified in in vitro studies frontiersin.orgpeerj.com. For example, molecular docking has been used to investigate the binding of other alkaloids to enzymes like human acetylcholinesterase, providing insights into potential therapeutic applications nih.gov.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with In Vitro Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure affect its biological activity oncodesign-services.comcollaborativedrug.com. These studies involve synthesizing and testing structurally related compounds to identify features associated with increased or decreased activity oncodesign-services.com. SAR analysis can help predict biological activity and guide the design of new compounds with improved properties collaborativedrug.comresearchgate.net.

SAR studies can utilize both experimental and computational methods oncodesign-services.com. Computational SAR techniques, such as QSAR modeling, use mathematical models to relate chemical structure to biological activity oncodesign-services.com.

While specific detailed SAR studies on this compound are not provided, the concept is crucial for interpreting the biological activities observed for this compound and its derivatives frontiersin.orgkiz.ac.cn. For example, comparing the structures and activities of this compound and its epimer, 20-epithis compound, could reveal structural features important for their reported activities researchgate.net. Studies on other alkaloid families have used SAR to understand the relationship between structural variations and activities like anti-inflammatory effects researchgate.net.

Cellular Assays for Investigating Specific Responses to this compound (e.g., anti-inflammatory pathways, amyloid-beta modulation in cellular models)

Cellular assays are essential in vitro tools for investigating the specific biological responses of cells to compounds like this compound. These assays can measure various cellular activities and signaling events.

Regarding anti-inflammatory pathways, cellular models like LPS-induced macrophages (e.g., RAW 264.7 cells) are commonly used to assess the anti-inflammatory potential of compounds by measuring the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β acs.orgsci-hub.se. Some this compound derivatives have shown significant anti-inflammatory activities in such models by inhibiting NO production acs.org. Cellular assays can also investigate the modulation of key inflammatory signaling pathways like NF-κB and MAPK mdpi.comnih.gov.

In the context of amyloid-beta modulation, cellular models are used to study the effects of compounds on amyloid-beta production, aggregation, and clearance, which are relevant to Alzheimer's disease nih.gov. Amyloid-beta is produced from the amyloid precursor protein (APP) in neurons and other brain cells wikipedia.orgfrontiersin.org. Cellular assays can assess how this compound might influence these processes, potentially by affecting the enzymes involved in APP processing or by interacting with amyloid-beta itself uni-freiburg.de. Studies on other compounds have explored their ability to modulate amyloid-beta production in cellular models uni-freiburg.de.

Cellular assays provide a controlled environment to investigate the direct effects of this compound on specific cell types and biological processes, complementing the insights gained from protein binding and signaling pathway studies uni-freiburg.deuni-freiburg.dekiz.ac.cnscitoys.com.

Advanced Analytical Methodologies in Ervatamine Research

Quantitative Analysis of Ervatamine in Research Matrices

Accurate quantification of this compound in various research matrices, such as plant extracts and biological samples, is fundamental for pharmacological and biosynthetic studies. While specific quantitative assays for this compound are not extensively detailed in publicly available literature, established methods for analogous alkaloids serve as a strong precedent. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are considered reliable and sensitive for the identification and quantification of alkaloids. researchgate.net For instance, LC-MS has been successfully developed for the quantitative determination of tropane (B1204802) alkaloids like atropine (B194438) and scopolamine (B1681570) in biological samples. researchgate.net

A typical quantitative method would involve:

Sample Preparation: Extraction of alkaloids from the matrix (e.g., plant tissue, cell culture) using appropriate solvents.

Chromatographic Separation: Utilizing High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate this compound from other co-extracted compounds. nih.gov

Detection and Quantification: Employing a mass spectrometer for sensitive and selective detection. By comparing the signal intensity of the analyte to that of a known concentration of a reference standard, precise quantification can be achieved. researchgate.net The development of calibration curves with standards is essential for this process. researchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in these assays, with LC-MS methods often achieving high sensitivity, capable of detecting substances at picogram per milliliter (pg/mL) levels. researchgate.net

Metabolomic Profiling for this compound and Related Alkaloids

Metabolomic profiling provides a comprehensive overview of the small-molecule metabolites, including alkaloids, present in a biological system. For the Tabernaemontana genus, a rich source of this compound and related compounds, metabolomic studies are invaluable for understanding the diversity and distribution of these alkaloids. nih.govnih.gov

Plants within the Tabernaemontana genus are known to have a high content of monoterpene indole (B1671886) alkaloids and bisindole alkaloids. nih.gov These compounds are derived biosynthetically from the amino acid tryptophan and the iridoid secologanin (B1681713). nih.gov Metabolomic approaches, often utilizing LC-MS-based platforms, allow for the simultaneous detection and relative quantification of a wide array of these compounds in a single analysis. nih.govorientjchem.org This untargeted or targeted profiling helps in identifying novel alkaloids, understanding biosynthetic pathways, and chemotaxonomically classifying plant species.

Research on Tabernaemontana species has led to the identification of numerous alkaloids. A selection of these related compounds is presented below.

| Alkaloid Class | Compound Name | Plant Source Genus |

|---|---|---|

| Ibogan-type | Coronaridine | Tabernaemontana |

| Ibogan-type | Isovoacangine | Tabernaemontana |

| Ibogan-type | Conopharyngine | Tabernaemontana |

| Aspidospermatan-type | Apparicine | Tabernaemontana |

| Ibogan-type | This compound A | Ervatamia |

| 9/6 Ring System | This compound B | Ervatamia |

Advanced Hyphenated Techniques for this compound Characterization

The structural elucidation of complex molecules like this compound relies heavily on advanced hyphenated analytical techniques. These methods combine a separation technique with a spectroscopic detection method, providing a wealth of structural information.

The characterization of newly isolated ervatamines, such as ervatamines A through I, was accomplished through a combination of powerful spectroscopic methods. acs.orgnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework. A suite of NMR experiments is typically used:

¹H NMR: Identifies the types and number of protons in the molecule.

¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). acs.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is key to assembling the complete molecular structure. acs.orgmendeley.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is another critical tool. nih.gov In this technique, HPLC separates the compounds, which are then ionized and analyzed by a mass spectrometer. The tandem MS capability allows for the fragmentation of a selected parent ion, and the resulting fragmentation pattern provides further structural information, acting as a molecular fingerprint. nih.govmdpi.com The absolute configurations of these chiral molecules are often determined using methods like X-ray diffraction analysis of suitable crystals and electronic circular dichroism spectroscopy. nih.gov

| Technique | Abbreviation | Application in this compound Research |

|---|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry | HRESIMS | Determination of accurate mass and molecular formula. acs.org |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Complete structural elucidation of the molecular skeleton and connectivity. acs.orgmendeley.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification of alkaloids in complex mixtures. nih.govorientjchem.org |

| X-ray Diffraction Analysis | - | Determination of the three-dimensional structure and absolute configuration of crystalline compounds. nih.gov |

Microscopic and Imaging Techniques for Cellular Localization Studies

Understanding the site of action of a compound like this compound requires visualizing its location within cells and tissues. While direct imaging of this compound is not commonly reported, several microscopic techniques are employed to study the localization of related alkaloids.

Fluorescence microscopy is a powerful tool for these studies. nih.govnih.gov Many plant-derived secondary metabolites, including some alkaloids, exhibit autofluorescence, meaning they naturally fluoresce when excited with light of a specific wavelength. nih.gov This intrinsic property allows for their direct visualization in living plant cells without the need for fluorescent labels. nih.gov Techniques like confocal laser scanning microscopy and multiphoton microscopy offer enhanced resolution and deeper tissue penetration, enabling precise 3D localization of these fluorescent compounds within different cell layers and organelles. nih.govnih.gov

In cases where a compound is not autofluorescent, fluorescent dyes or tags can be used. For instance, researchers can observe the effects of an alkaloid on cellular processes, which implies its presence and activity within the cell. Fluorescence microscopy can be used to visualize apoptosis, changes in the cell cycle, or the generation of reactive oxygen species induced by a compound. acs.orgmdpi.com Furthermore, techniques like fluorescence microscopy combined with microspectrometry can be used to identify and map the distribution of alkaloids in cross-sections of plant tissues, revealing differential accumulation in structures like the cortex or vascular bundles. nih.gov Electron microscopy can also be employed to study the ultrastructural organization of plant cells and tissues, providing high-resolution context for where these compounds might be synthesized or stored. springernature.com

Future Directions and Emerging Research Avenues for Ervatamine

Exploration of Undiscovered Ervatamine Analogues and Biosynthetic Intermediates

The natural world remains a rich reservoir of novel chemical structures, and the Ervatamia genus is no exception. Recent phytochemical investigations continue to unveil new members of the this compound family, each with unique structural modifications. For instance, a study of Ervatamia hainanensis led to the isolation of nine new monoterpenoid indole (B1671886) alkaloids, designated ervatamines A-I. nih.gov These discoveries highlight the biosynthetic plasticity of the plant and suggest that many more analogues are yet to be found.

The structural diversity observed in these newly found compounds is remarkable. This compound A, for example, possesses an unusual pentacyclic rearranged ring system, while ervatamines B-E feature a rare nitrogen-containing 9/6 ring system. nih.gov The epimeric pair, ervatamines B and C, have a 22-nor-monoterpenoid indole alkaloid carbon skeleton, a feature previously observed only in deformylstemmadenine. nih.gov The elucidation of these complex structures was achieved through extensive spectroscopic analysis, including computational methods and X-ray diffraction. nih.gov A deeper understanding of the biosynthetic pathways leading to these diverse skeletons is a key area of future research. Identifying the enzymatic machinery and biosynthetic intermediates responsible for these intricate rearrangements could pave the way for bio-inspired synthetic strategies and the engineered biosynthesis of novel, non-natural analogues with tailored properties.

Innovations in Synthetic Chemistry for Complex this compound Structures

The complex, polycyclic framework of this compound and its congeners presents a formidable challenge to synthetic chemists. However, overcoming these hurdles is essential for providing access to larger quantities of these natural products for biological evaluation and for generating analogues that are inaccessible through isolation. Recent years have seen significant progress in the total synthesis of this compound-related alkaloids.

One notable achievement is the development of a general synthetic route to the silicine-methuenine group of alkaloids, which includes members of the this compound family. This strategy was successfully applied to the first total synthesis of (±)-6-oxo-16-episilicine. rsc.org The key steps in this synthesis involved a nucleophilic addition of an acetylindole enolate to a pyridinium (B92312) salt, followed by a series of carefully controlled reactions to construct the intricate polycyclic system. rsc.org Further refinement of these methods has led to the first enantioselective total synthesis of an alkaloid in the silicine (B1259896) group, (-)-16-episilicine. nih.gov This was accomplished using a stereoselective conjugate addition, a stereoselective alkylation, and a ring-closing metathesis reaction as the pivotal steps. nih.gov Future innovations in this area will likely focus on developing more convergent and atom-economical synthetic routes, enabling the rapid assembly of the core scaffold and facilitating the synthesis of a wider array of structural analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Elucidation via Omics Technologies

Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for achieving a holistic view of the cellular response to these compounds. nih.gov These high-throughput approaches can systematically interrogate the complex molecular machinery of a cell, providing a wealth of data to uncover novel drug targets and pathways. nih.gov

While dedicated omics studies on this compound are still emerging, the application of these technologies holds immense promise. For example, transcriptomic analysis (e.g., via high-throughput sequencing) could reveal changes in gene expression profiles in cancer cells treated with cytotoxic this compound analogues, pointing to the signaling pathways that are perturbed. Proteomics, often employing mass spectrometry, could identify the direct protein targets of this compound or map out the downstream changes in protein expression and post-translational modifications. nih.gov Metabolomics could further illuminate the metabolic reprogramming induced by these alkaloids. The integration of these multi-omics datasets will be essential for constructing a comprehensive picture of this compound's mechanism of action, potentially revealing unexpected therapeutic applications and biomarkers for predicting treatment response.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to explore biological systems and protein function. nih.govnih.gov An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action, allowing researchers to perturb a specific biological process or protein target. nih.gov The significant anti-inflammatory and cytotoxic activities exhibited by certain this compound analogues suggest their potential to be developed into valuable chemical probes. nih.gov

Computational and AI-Driven Approaches in this compound Research (e.g., predictive modeling for SAR, virtual screening)

The integration of computational and artificial intelligence (AI) approaches is set to revolutionize natural product research, and this compound is no exception. nih.gov These in silico methods can significantly accelerate the discovery and development process by predicting the properties and activities of molecules, thereby prioritizing synthetic and testing efforts. researchgate.netnih.gov

Q & A

Q. How is Ervatamine structurally characterized in natural product research?

this compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy identifies carbon-hydrogen frameworks, while X-ray crystallography resolves absolute configurations, particularly for stereochemical centers like C-14, C-15, and C-20 . Electronic Circular Dichroism (ECD) is critical for distinguishing enantiomers, as seen in studies comparing this compound I and conodusine E . High-resolution mass spectrometry (HRMS) confirms molecular formulas. These methods are complemented by chemical derivatization, such as oxidation/reduction experiments to validate biosynthetic hypotheses .

Q. What experimental models are used to study this compound’s pharmacological effects?

Frog atrial fibers and squid giant axons are primary models for investigating this compound’s ion channel modulation. Voltage-clamp techniques in these systems reveal its frequency-dependent inhibition of fast Na⁺ currents (INa_fas), with time constants for reactivation (Tre) prolonged by ~40% at 2.8×10⁻⁴ M . Controls include tetrodotoxin (TTX) to isolate TTX-insensitive Na⁺ currents and Ca²⁺-free media to study slow Na⁺/Ca²⁺ conductance .

Q. What are the challenges in isolating this compound from plant extracts?

Isolation requires multi-step chromatography due to structural similarities with other sarpagine alkaloids (e.g., vobasine, tabernaemontanine). Techniques include:

- Column chromatography with silica gel or Sephadex LH-20 for preliminary separation.

- HPLC with reverse-phase C18 columns for purity (>95%) . Challenges include low natural abundance and instability of intermediates, necessitating inert atmospheres during extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways of this compound?

Contradictions arise from competing hypotheses about precursor rearrangements (e.g., vobasine vs. tabernaemontanine). Methodologies include:

- Isotopic labeling : Tracking ¹³C/¹⁵N incorporation in Tabernaemontana species to map bond migrations (e.g., C-3 to C-7 shifts).

- In vitro synthesis : Polonovski-type reactions on N-oxidized intermediates (e.g., tabernaemontanine N-oxide) to replicate proposed biosynthetic steps .

- Comparative ECD/X-ray : Validating stereochemical outcomes against synthetic standards .

Q. What methodologies address discrepancies in this compound’s ion channel inhibition mechanisms?

Discrepancies in voltage- vs. frequency-dependent blocking are resolved by:

- Two-pulse protocols : Measuring Tre (reactivation time constant) under varying depolarization frequencies to quantify use-dependent effects .

- Competitive binding assays : Co-administering this compound with local anesthetics (e.g., benzocaine) to identify shared receptor sites on Na⁺ channels .

- Patch-clamp mutagenesis : Introducing point mutations in channel domains (e.g., D4-S6) to test binding affinity changes .

Q. How do stereochemical factors influence this compound’s bioactivity?

Stereochemistry at C-20 and C-21 determines target specificity. For example:

- 20-epi-Ervatamine shows reduced Na⁺ channel affinity compared to the natural (20R)-form .

- Chiral resolution : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers for individual bioassays .

- Molecular docking : Simulating interactions with Naᵥ1.5 channel models to predict stereochemical effects on binding kinetics .

Q. How can researchers optimize this compound’s total synthesis yield?

Key strategies include:

- Catalytic asymmetric oxidation : Employing Sharpless epoxidation or Jacobsen-Katsuki conditions to control C-15/C-19 stereocenters .

- Iminium ion reduction : Using NaBH₃CN for selective reduction without disrupting exo-ethylene groups .

- Step economy : Combining N-oxide formation and Polonovski fragmentation in one pot to minimize intermediate isolation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.